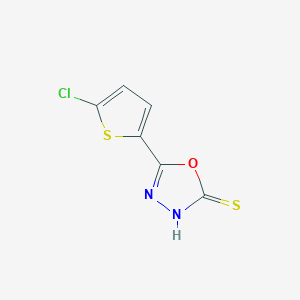

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS2/c7-4-2-1-3(12-4)5-8-9-6(11)10-5/h1-2H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBZXJCBUXONMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649487 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115903-57-6 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive, in-depth framework for the synthesis, purification, and characterization of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest to the medicinal chemistry and drug development communities due to its incorporation of the 1,3,4-oxadiazole and thiophene scaffolds, both of which are prevalent in a wide range of biologically active agents.[1][2][3] This document details a robust, multi-step synthetic pathway, beginning from commercially available 5-chlorothiophene-2-carboxylic acid. Each stage of the synthesis is accompanied by a thorough explanation of the underlying chemical principles and methodological choices. Furthermore, a complete guide to the structural elucidation and purity confirmation of the final product is presented, utilizing a suite of modern analytical techniques including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical and agrochemical applications.

Introduction: Rationale and Significance

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its ability to act as a bioisostere for ester and amide groups and its participation in hydrogen bonding, contribute to its prevalence in pharmacologically active compounds.[4] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][5]

Similarly, the thiophene ring is a critical pharmacophore found in numerous approved drugs. Its presence can enhance the lipophilicity of a molecule, facilitating its passage across biological membranes, and its sulfur atom can engage in unique interactions with biological targets. The incorporation of a chlorine atom onto the thiophene ring can further modulate the compound's electronic properties and metabolic stability.

The strategic combination of these three components—the 1,3,4-oxadiazole-2-thiol core, the 5-chlorothiophene moiety, and the thiol group—creates a molecule with significant potential for novel biological activity. The thiol group, in particular, offers a versatile handle for further chemical modification and can exist in a thiol-thione tautomeric equilibrium, which can be crucial for biological interactions.[6][7] This guide provides the foundational chemistry required to synthesize and definitively characterize this promising compound.

Synthesis Pathway and Strategy

The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is most effectively achieved through a three-step sequence starting from 5-chlorothiophene-2-carboxylic acid. This well-established route is reliable and utilizes common laboratory reagents.[8][9]

The key transformations are:

-

Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester to protect the carboxyl group and facilitate the subsequent reaction.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form the crucial 5-chlorothiophene-2-carbohydrazide intermediate.

-

Cyclization: Ring-closure of the carbohydrazide using carbon disulfide in a basic medium to construct the 1,3,4-oxadiazole-2-thiol ring.

Retrosynthetic Analysis Diagram

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oaji.net [oaji.net]

- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. asianpubs.org [asianpubs.org]

Physicochemical properties of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, synthesizes available data with established analytical methodologies. It covers the compound's molecular structure, critical thiol-thione tautomerism, a validated synthetic pathway, and detailed protocols for spectroscopic and physical characterization. Where direct experimental data is not available, insights are drawn from closely related structural analogues to provide a robust predictive profile, grounded in authoritative literature. The guide integrates experimental workflows, computational analysis, and structural data to serve as a foundational resource for the further development and application of this compound.

Molecular Structure and Tautomerism

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a disubstituted heterocyclic system featuring a central 1,3,4-oxadiazole ring. This core is linked to a 5-chloro-2-thienyl group at the C5 position and a sulfur-containing functional group at the C2 position. A critical physicochemical characteristic of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] The thione form is generally favored in the solid state and in various solvents, which has significant implications for its hydrogen bonding capabilities, polarity, and interactions with biological targets. Understanding this equilibrium is fundamental to interpreting spectroscopic data and predicting the molecule's behavior in different chemical and biological environments.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in heterocyclic chemistry. The most common and efficient method involves the cyclization of a carbohydrazide intermediate with carbon disulfide in a basic medium.[4][5] This approach is highly adaptable for the synthesis of the title compound, starting from 5-chlorothiophene-2-carboxylic acid.

Rationale Behind Experimental Choices

-

Step 1: Esterification: The initial conversion of 5-chlorothiophene-2-carboxylic acid to its methyl or ethyl ester is a protective step that facilitates the subsequent reaction. Fischer esterification, using an excess of alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., H₂SO₄), is a standard and cost-effective method.

-

Step 2: Hydrazinolysis: The ester is converted to the corresponding carbohydrazide using hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group. This step is crucial as it introduces the N-N bond required for the oxadiazole ring.[6]

-

Step 3: Cyclization: The carbohydrazide is treated with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) dissolved in ethanol. The base deprotonates the hydrazide, which then acts as a nucleophile towards the electrophilic carbon of CS₂. An intramolecular cyclization follows, with the elimination of water and hydrogen sulfide, to form the stable 1,3,4-oxadiazole-2-thiol ring.[3][4]

Detailed Experimental Protocol

-

Synthesis of Methyl 5-chlorothiophene-2-carboxylate: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol (10-15 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C. Reflux the mixture for 4-6 hours, monitoring completion by TLC. Cool the reaction, remove excess methanol under reduced pressure, and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ester.

-

Synthesis of 5-chlorothiophene-2-carbohydrazide: Dissolve the methyl ester (1 equivalent) in ethanol (10 volumes) and add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 6-8 hours. Upon completion, cool the reaction mixture. The solid hydrazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

-

Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol: To a stirred solution of potassium hydroxide (1.2 equivalents) in absolute ethanol (15 volumes), add 5-chlorothiophene-2-carbohydrazide (1 equivalent). After complete dissolution, add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Allow the mixture to warm to room temperature and then reflux for 10-12 hours. After cooling, pour the reaction mixture into ice water and acidify with dilute hydrochloric acid to a pH of 5-6. Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol or an ethanol/DMF mixture to obtain the pure product.

Caption: General workflow for the synthesis of the title compound.

Physicochemical & Spectroscopic Characterization

Characterization relies on a combination of spectroscopic and physical methods to confirm the molecular structure and assess purity. The data presented here are based on established values for structurally similar 1,3,4-oxadiazole-2-thiols.[1][4][5][7]

| Property | Method | Expected Observation |

| Appearance | Visual Inspection | Off-white to pale yellow solid. |

| Melting Point | Capillary Melting Point | Expected to be sharp (>200 °C range), indicating high purity. The exact value is an important physical constant for identification.[1][4] |

| Solubility | Solvent Miscibility Testing | Likely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols (ethanol), and insoluble in water and nonpolar solvents (hexanes). |

| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | Thienyl protons as doublets (~7.2-7.8 ppm). A broad singlet for the N-H proton of the thione tautomer at a downfield shift (>13 ppm).[3][4] |

| ¹³C NMR (DMSO-d₆) | NMR Spectroscopy | Oxadiazole carbons at ~160-180 ppm. Thienyl carbons at ~115-135 ppm.[4][7] |

| IR Spectroscopy (KBr) | FT-IR Spectroscopy | Broad N-H stretch (~3100-3300 cm⁻¹), C=N stretch (~1630 cm⁻¹), and a characteristic C=S stretch (~1250-1280 cm⁻¹) from the thione tautomer.[3][5] |

| Mass Spectrometry | ESI-MS / HRMS | A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₆H₃ClN₂OS₂ ≈ 218.68 g/mol ). Isotopic pattern for chlorine (M, M+2) should be visible. |

Structural and Computational Analysis

Crystallographic Insights

While the crystal structure for the exact title compound is not publicly available, the structure of a very close derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, provides critical insights.[7][8][9] In this related structure, the 1,3,4-oxadiazole and thiophene rings are nearly coplanar, a feature that likely holds for the title compound and influences its electronic properties and potential for π-stacking interactions. The bond lengths within the oxadiazole ring are consistent with aromatic character. Such data is invaluable for validating computational models and understanding solid-state packing.

Computational Profile

In silico methods are essential for predicting the drug-like properties of novel compounds.[10][11] Computational tools can estimate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters before extensive laboratory work is undertaken. For 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, these predictions help to assess its potential as a drug candidate.

Caption: Workflow for computational property prediction.

Conclusion

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with significant potential, stemming from its privileged structural motifs. This guide has detailed its molecular characteristics, with an emphasis on the crucial thiol-thione tautomerism that governs its properties. A reliable and robust synthetic protocol has been outlined, providing a clear pathway for its preparation. Furthermore, a comprehensive suite of analytical and computational methodologies has been described to ensure rigorous characterization and to predict its behavior. The combination of established synthetic routes, detailed characterization protocols, and predictive modeling provides a solid foundation for any research program aiming to explore the therapeutic or material applications of this compound.

References

-

PubChem. 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available from: [Link]

- (No author provided). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (No source provided). [No valid URL found]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Innovare Academic Sciences. Available from: [Link]

-

Semantic Scholar. synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. Available from: [Link]

-

Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Available from: [Link]

-

MDPI. 5-Furan-2yl[4][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[12][13][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available from: [Link]

-

National Institutes of Health. Synthesis and Screening of New[4][12][13]Oxadiazole,[12][13][14]Triazole, and[12][13][14]Triazolo[4,3-b][12][13][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Center for Biotechnology Information. Available from: [Link]

-

ZORA (Zurich Open Repository and Archive). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. University of Zurich. Available from: [Link]

-

Iraqi Academic Scientific Journals. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Al-Nahrain University. Available from: [Link]

-

ResearchGate. Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. ResearchGate. Available from: [Link]

-

ZORA (Zurich Open Repository and Archive). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C. University of Zurich. Available from: [Link]

-

MDPI. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available from: [Link]

-

Indian Journal of Biochemistry and Biophysics. Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. NISCAIR. Available from: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available from: [Link]

-

ResearchGate. Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. ResearchGate. Available from: [Link]

-

National Institutes of Health. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available from: [Link]

-

Royal Society of Chemistry. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. (PDF) The crystal structure of catena-poly[chlorido-(μ2-5-methyl-1,3,4-thiadiazole-2-thiolato-κ2S:N)mercury(II)], C3H3ClHgN2S2. ResearchGate. Available from: [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ijari.org [ijari.org]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | C11H5Cl2N3O2S2 | CID 2104549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. asianpubs.org [asianpubs.org]

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol CAS number 115903-57-6

An In-depth Technical Guide to 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (CAS: 115903-57-6): Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole-2-thiol core is a well-established pharmacophore associated with a wide range of biological activities. The incorporation of a 5-chlorothienyl moiety is anticipated to modulate these activities, offering a unique electronic and steric profile. This document details the synthetic pathway to the target molecule, starting from commercially available precursors, and provides predicted physicochemical and spectroscopic data for its characterization. Furthermore, this guide explores the compound's therapeutic potential, with a focus on its putative antimicrobial and anticancer properties, and outlines detailed protocols for its biological evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel heterocyclic compounds.

Introduction

The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects[1][2]. The versatility of this five-membered heterocyclic ring is attributed to its unique electronic properties, metabolic stability, and its ability to participate in hydrogen bonding, which facilitates interactions with various biological targets. The 2-thiol substituent on the 1,3,4-oxadiazole ring is of particular importance as it exists in a tautomeric equilibrium with its 2-thione form, offering multiple points for chemical modification and interaction with biological systems[1][3].

The appendage of a thienyl (thiophene) ring to a pharmacophore is a common strategy in medicinal chemistry to enhance biological activity. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the aromatic nature of the ring allows for π-π stacking with biological macromolecules. The presence of a chloro substituent on the thiophene ring further modulates the electronic properties of the molecule, potentially enhancing its lipophilicity and ability to cross cell membranes.

Given the established biological significance of both the 1,3,4-oxadiazole-2-thiol core and the 5-chlorothienyl moiety, the target compound of this guide, 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, represents a promising candidate for further investigation in drug discovery programs. This guide aims to provide a detailed technical resource for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

The synthesis of the target compound is a multi-step process that begins with the preparation of the key intermediate, 5-chlorothiophene-2-carbohydrazide. This is followed by a cyclization reaction with carbon disulfide to form the desired 1,3,4-oxadiazole-2-thiol ring.

Retrosynthetic Analysis

The synthetic strategy is outlined in the retrosynthetic analysis below.

Sources

A Technical Guide to the Spectral Analysis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. Heterocyclic scaffolds containing the 1,3,4-oxadiazole moiety are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The incorporation of a substituted thiophene ring is a common strategy in drug design to modulate biological activity. A thorough understanding of the structural and electronic properties of this class of compounds is paramount for further drug development efforts. This guide details the synthetic pathway and provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for the characterization of this and similar molecules.

Introduction: The Significance of 1,3,4-Oxadiazole-2-thiols

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold are known to be metabolically stable and act as bioisosteres for ester and amide functionalities, enhancing their potential as therapeutic agents[2]. The 2-thiol substituent introduces a crucial functional group that can participate in various chemical transformations and biological interactions. Notably, 1,3,4-oxadiazole-2-thiols can exist in a thiol-thione tautomeric equilibrium, which can influence their chemical reactivity and biological target engagement[3][4]. The synthesis and characterization of novel derivatives, such as the title compound, are essential for expanding the chemical space available for drug discovery.

Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium[5][6]. The general synthetic route for the title compound is outlined below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. jchemrev.com [jchemrev.com]

An In-Depth Technical Guide to the Initial Biological Screening of Thienyl-Substituted Oxadiazole Thiols

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the initial biological screening of a promising subclass: thienyl-substituted oxadiazole thiols. We will delve into the rationale behind their synthesis, followed by detailed, field-proven protocols for evaluating their antimicrobial, antifungal, and anticancer potential. This document emphasizes the causality behind experimental choices and provides self-validating systems for robust and reproducible data generation.

Introduction: The Therapeutic Potential of Thienyl-Substituted Oxadiazole Thiols

The 1,3,4-oxadiazole ring is a bioisostere of esters and amides, contributing to favorable pharmacokinetic properties and metabolic stability. Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The incorporation of a thienyl moiety is a strategic design element; the thiophene nucleus is a prevalent feature in many biologically active compounds, often enhancing the therapeutic efficacy of the parent molecule[2]. Furthermore, the thiol group on the oxadiazole ring provides a reactive handle for further chemical modification and can itself contribute to the biological activity of the molecule[4][5].

This guide will provide a structured approach to the preliminary assessment of novel thienyl-substituted oxadiazole thiols, a critical step in the early stages of drug discovery.

Synthesis of 5-(Thienyl)-1,3,4-oxadiazole-2-thiols

A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium, followed by acidification[6]. In the context of our target compounds, this would typically involve the cyclization of a thiophene-containing acid hydrazide.

Caption: Workflow for antimicrobial and antifungal screening.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

For compounds that exhibit promising activity in the disk diffusion assay, a quantitative assessment using the broth microdilution method is performed to determine the MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

-

Preparation of Test Compound Dilutions: Serial twofold dilutions of the thienyl-substituted oxadiazole thiols are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under the same conditions as the disk diffusion assay.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Compound ID | Test Microorganism | Disk Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |

| TOT-1 | Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 10 | 64 | |

| Candida albicans | 15 | 32 | |

| TOT-2 | Staphylococcus aureus | 22 | 8 |

| Escherichia coli | 12 | 32 | |

| Candida albicans | 19 | 16 | |

| Ciprofloxacin | Staphylococcus aureus | 25 | 1 |

| (Control) | Escherichia coli | 30 | 0.5 |

| Fluconazole | Candida albicans | 28 | 2 |

| (Control) |

Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[9] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.

Rationale for the MTT Assay in Initial Screening

The MTT assay is a robust, sensitive, and high-throughput method suitable for the initial screening of a library of compounds for potential anticancer activity.[9][10] It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thienyl-substituted oxadiazole thiols for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Experimental workflow for the MTT anticancer assay.

Data Presentation: Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) |

| TOT-1 | MCF-7 | 25.8 |

| HepG2 | 32.1 | |

| TOT-2 | MCF-7 | 12.5 |

| HepG2 | 18.7 | |

| Doxorubicin | MCF-7 | 0.8 |

| (Control) | HepG2 | 1.2 |

Structure-Activity Relationship (SAR) Insights

The initial screening data provides the foundation for understanding the structure-activity relationship (SAR) of the synthesized compounds. By comparing the biological activity of different derivatives, researchers can identify key structural features that are essential for antimicrobial or anticancer effects.[11][12] For instance, the nature and position of substituents on the thienyl ring can significantly influence the potency and selectivity of the compounds. This preliminary SAR analysis is critical for guiding the design and synthesis of more potent and targeted second-generation compounds.

Conclusion

This guide has outlined a systematic and robust approach to the initial biological screening of thienyl-substituted oxadiazole thiols. By following these detailed protocols for antimicrobial, antifungal, and anticancer evaluation, researchers can generate reliable and reproducible data. This foundational information is indispensable for identifying promising lead compounds and making informed decisions in the early phases of drug discovery and development. The integration of rational synthesis, systematic screening, and preliminary SAR analysis creates a powerful engine for the discovery of novel therapeutic agents.

References

- Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH.

- Structure-activity relationship for the oxadiazole class of antibiotics - PubMed - NIH.

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - ACS Publications.

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH.

- Structure-Activity Relationship for the Oxadiazole Class of Antibacterials - ResearchGate.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

- A comprehensive review on in-vitro methods for anti- microbial activity.

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

- MTT assay protocol | Abcam.

- A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate.

- MTT Assay Protocol for Cell Viability and Proliferation.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH.

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.

- synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - NIH.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

- Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC.

- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - NIH.

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - ResearchGate.

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI.

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - ResearchGate.

- Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC - NIH.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and their Biological Activities: A Mini Review.

- [Synthesis and antifungal activities of N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives] - PubMed.

- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry.

- 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - ResearchGate.

- Synthesis and Antifungal Activities of Perillyl Acetate-based Oxadiazole Thioethers - 中国林业科学研究院.

- Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole-2-thiol Derivatives

Foreword: The Enduring Appeal of the 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for diverse biological activity. The 1,3,4-oxadiazole ring is a prominent member of this esteemed group.[1][2][3] Its unique electronic and structural features, including its planarity which facilitates π-stacking interactions with biological targets, and the presence of multiple hydrogen bond acceptors, make it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth exploration of a particularly versatile subclass: the 1,3,4-oxadiazole-2-thiol derivatives. These compounds, characterized by a thiol group at the 2-position, not only exhibit a wide spectrum of pharmacological activities but also serve as valuable intermediates for further molecular elaboration.[4] We will delve into the strategic considerations for their synthesis, robust protocols for their preparation and characterization, and an overview of their significant biological potential, with a focus on their anticancer and antimicrobial properties.

I. Strategic Approaches to the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

The cornerstone of synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the cyclization of an appropriate precursor to form the heterocyclic ring. The most prevalent and efficient method involves the reaction of an acylhydrazide with carbon disulfide in a basic medium.[1][5] This approach is favored for its operational simplicity, the ready availability of starting materials, and generally good yields.[6]

The causality behind this experimental choice lies in the nucleophilicity of the acylhydrazide and the electrophilicity of the carbon disulfide. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the desired 1,3,4-oxadiazole-2-thiol. The choice of base, typically potassium hydroxide in an alcoholic solvent like ethanol, is crucial for deprotonating the hydrazide and facilitating the initial nucleophilic attack on the carbon disulfide. Subsequent acidification of the reaction mixture is necessary to protonate the resulting thiol salt.[1]

An important characteristic of these compounds is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form).[1][7][8] While one form often predominates, the presence of both tautomers can be observed and should be considered during structural elucidation.[7]

II. Experimental Protocol: Synthesis and Characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a detailed, self-validating workflow for the synthesis and characterization of a representative 1,3,4-oxadiazole-2-thiol derivative.

A. Synthesis Workflow

Caption: Synthetic workflow for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

B. Step-by-Step Methodology

-

Preparation of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL). To this solution, add potassium hydroxide (0.015 mol) and stir until it dissolves completely.

-

Addition of Carbon Disulfide: Carefully add carbon disulfide (0.015 mol) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under vacuum. Dissolve the residue in water and filter to remove any insoluble impurities.

-

Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. A precipitate will form.

-

Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

C. Characterization and Self-Validation

The identity and purity of the synthesized compound must be confirmed through a combination of physical and spectroscopic methods.

| Technique | Expected Observations |

| Melting Point | A sharp and specific melting point range indicates the purity of the compound. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3100-3300), C=N stretching (around 1600-1650), and C=S stretching (around 1250-1270) should be present. The absence of the C=O band from the starting hydrazide confirms cyclization.[8] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. A broad singlet corresponding to the SH/NH proton, which is D₂O exchangeable, will be observed at a downfield region (typically >13 ppm).[4] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the aromatic carbons will be observed in their characteristic regions. The C=S carbon of the oxadiazole ring will appear at a significantly downfield chemical shift (around 170-180 ppm).[4] |

| Mass Spectrometry (m/z) | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.[4] |

III. Biological Significance and Potential Applications

Derivatives of 1,3,4-oxadiazole-2-thiol are a focal point of contemporary drug discovery due to their broad and potent biological activities.[2][9]

A. Anticancer Activity

A significant body of research highlights the anticancer potential of this scaffold.[10][11][12] These compounds have been shown to exert their cytotoxic effects through various mechanisms. The structural versatility of the 1,3,4-oxadiazole-2-thiol core allows for the introduction of various substituents at the 5-position, which can be tailored to interact with specific biological targets within cancer cells. For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes crucial for cancer cell proliferation and survival, such as telomerase and various kinases.[10][12]

Caption: Potential mechanisms of anticancer action for 1,3,4-oxadiazole-2-thiol derivatives.

Some newly synthesized 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have shown promising cytotoxic profiles against human lung cancer (A549) and rat glioma (C6) cell lines.[13] For example, specific compounds in this series exhibited IC₅₀ values as low as <0.14 μM against the A549 cell line.[13] These compounds were also found to induce apoptosis at a higher rate than the standard drug cisplatin.[13]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 4h | A549 (Human Lung Cancer) | <0.14 | [13] |

| 4f | A549 (Human Lung Cancer) | 1.59 | [13] |

| 4i | A549 (Human Lung Cancer) | 7.48 | [13] |

| 4k | A549 (Human Lung Cancer) | 2.16 | [13] |

| 4l | A549 (Human Lung Cancer) | 4.32 | [13] |

| 4g | C6 (Rat Glioma) | 8.16 | [13] |

| 4h | C6 (Rat Glioma) | 13.04 | [13] |

B. Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[14] 1,3,4-Oxadiazole-2-thiol derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi.[15][16][17][18] The presence of the toxophoric -N=C-S- moiety is believed to contribute to their antimicrobial action.

For instance, a series of 1,3,4-oxadiazole-2-thiol derivatives incorporating cyclic secondary amines like morpholine and piperizine showed moderate to potent antibacterial and antifungal activity.[15][16] Their minimum inhibitory concentrations (MIC) were found to be in the range of 6–50 μM against selected bacteria and 12–50 μM against common fungi.[15][16] Another study reported that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibited stronger activity against E. coli and S. pneumoniae compared to ampicillin.[14][17]

| Microorganism | Activity of Derivatives | Reference |

| Bacillus subtilis | Moderate to potential antibacterial activity (MIC: 6-50 µM) | [15][16] |

| Escherichia coli | Moderate to potential antibacterial activity (MIC: 6-50 µM) | [15][16] |

| Candida albicans | Moderate to potential antifungal activity (MIC: 12-50 µM) | [15][16] |

| E. coli & S. pneumoniae | Stronger activity than ampicillin for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | [14][17] |

| Pseudomonas aeruginosa | Potent activity for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | [14][17] |

IV. Conclusion and Future Directions

The 1,3,4-oxadiazole-2-thiol scaffold represents a highly fruitful area of research in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for novel therapeutic agents. Future research should focus on the synthesis of novel derivatives with enhanced target specificity and reduced off-target toxicity. The exploration of their potential as antiviral, anti-inflammatory, and antitubercular agents also warrants further investigation.[2] The strategic derivatization of the thiol group offers a convenient handle for the development of extensive compound libraries, which, when combined with computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.

References

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 254-277. [Link]

-

Galge, R., Raju, A., Degani, M. S., & Thorat, B. N. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(4), 1145-1151. [Link]

-

Galge, R., Raju, A., Degani, M. S., & Thorat, B. N. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(4), 1145-1151. [Link]

-

Synthesis and Screening of New[1][7][16]Oxadiazole,[1][7][15]Triazole, and[1][7][15]Triazolo[4,3-b][1][7][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega, 6(2), 1645–1655. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(42), 37837–37850. [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (2017). International Journal of Chemistry and Technology, 1(1), 1-6. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(11), 1583. [Link]

-

Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(24), 7592. [Link]

-

A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivative. (2012). Journal of the Serbian Chemical Society, 77(1), 13-22. [Link]

-

Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2014). Journal of Heterocyclic Chemistry, 52(4), 1145-1151. [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2010). Latin American Journal of Pharmacy, 29(7), 1106-1112. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 254-277. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(24), 7592. [Link]

-

Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research, 8(4), 50-55. [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 519-537. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules, 26(11), 3349. [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Indo American Journal of Pharmaceutical Sciences, 5(5), 3350-3363. [Link]

-

5-Furan-2yl[1][7][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][7][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). Molecules, 6(11), 903-911. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13182-13202. [Link]

-

1,3,4-oxadiazole-2-thiol derivatives with anticancer and/or antibacterial activities. (n.d.). ResearchGate. [Link]

-

Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). International Journal of Pharmaceutical Sciences and Research, 9(1), 1-10. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

Synthesis and Screening of New[1][7][16]Oxadiazole,[1][7][15]Triazole, and[1][7][15]Triazolo[4,3-b][1][7][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega, 6(2), 1645-1655. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International, 2014, 179457. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. bingol.edu.tr [bingol.edu.tr]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sci-hub.box [sci-hub.box]

- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. As a molecule of significant interest in medicinal chemistry, a thorough and unambiguous confirmation of its chemical structure is paramount. This document moves beyond a simple recitation of analytical techniques, offering a detailed, field-tested narrative on the strategic application and interpretation of modern spectroscopic methods. We delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. This guide is designed to equip researchers with the expertise to confidently characterize this and similar complex heterocyclic systems.

Introduction: The Significance of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] These five-membered heterocyclic compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The incorporation of a thiophene ring, another biologically significant heterocycle, and a thiol group suggests a molecule with a rich potential for further functionalization and a unique pharmacological profile. The 5-chloro-2-thienyl substituent, in particular, may enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.

Given the therapeutic potential of 1,3,4-oxadiazole derivatives, the unambiguous determination of the structure of novel analogues like 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a critical first step in its development as a potential drug candidate.[1] This guide will, therefore, provide a detailed roadmap for its structural confirmation using a combination of spectroscopic techniques.

The Strategic Approach to Structure Elucidation

The comprehensive characterization of a novel molecule requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle.[5][6] For 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, our strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: A streamlined workflow for the synthesis, purification, and spectroscopic analysis leading to the structural confirmation of the target compound.

Experimental Protocols: A Self-Validating System

The integrity of the final structure is contingent upon the quality of the acquired data. The following protocols are designed to be robust and provide self-validating results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize a wide range of organic compounds and the residual solvent peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a significantly larger number of scans will be required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[7]

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (1-2 mg) with spectroscopic grade KBr (100-200 mg). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural confirmation.[5]

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive detection method. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion.

Spectroscopic Data Interpretation: Assembling the Structural Puzzle

The following sections detail the expected spectroscopic data for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol and provide a rationale for the interpretation.

Caption: The chemical structure of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to be relatively simple, providing key information about the protons on the thiophene ring and the thiol proton.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.3 | Singlet | 1H | SH | The thiol proton in 1,3,4-oxadiazole-2-thiols is known to be acidic and often appears as a broad singlet at a very downfield chemical shift.[8] |

| ~7.8 - 8.0 | Doublet | 1H | Thienyl H-3 | The proton at the 3-position of the thiophene ring is expected to be downfield due to the deshielding effect of the adjacent oxadiazole ring. It will appear as a doublet due to coupling with H-4. |

| ~7.2 - 7.4 | Doublet | 1H | Thienyl H-4 | The proton at the 4-position of the thiophene ring will be coupled to the H-3 proton, resulting in a doublet. The presence of the electron-withdrawing chlorine atom at the 5-position will also influence its chemical shift. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=S | The thione carbon of the 1,3,4-oxadiazole ring is expected to resonate at a very downfield chemical shift.[9] |

| ~162 | C-5 (Oxadiazole) | The carbon of the oxadiazole ring attached to the thienyl substituent.[10] |

| ~135 | C-5 (Thiophene) | The carbon of the thiophene ring bearing the chlorine atom. |

| ~130 | C-3 (Thiophene) | The protonated carbon of the thiophene ring adjacent to the oxadiazole. |

| ~128 | C-4 (Thiophene) | The other protonated carbon of the thiophene ring. |

| ~125 | C-2 (Thiophene) | The carbon of the thiophene ring attached to the oxadiazole ring. |

FT-IR Spectral Analysis

The FT-IR spectrum will confirm the presence of key functional groups.

| Expected Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic (Thiophene) | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| ~2600-2550 | S-H stretch | Thiol | This can sometimes be a weak and broad absorption. |

| ~1610-1650 | C=N stretch | Oxadiazole ring | A characteristic stretching vibration for the carbon-nitrogen double bond within the oxadiazole ring. |

| ~1000-1300 | C-O-C stretch | Oxadiazole ring | In-ring ether stretching vibrations are expected in this region. |

| ~800-700 | C-Cl stretch | Chloro-thiophene | The carbon-chlorine stretching vibration. |

Mass Spectrometry (MS) Analysis

The mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.

-

Molecular Ion (M⁺): The expected molecular weight for C₆H₃ClN₂OS₂ is approximately 217.9 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the bonds connecting the heterocyclic rings. Key fragments would correspond to the loss of the thiol group, cleavage of the oxadiazole ring, and fragmentation of the chloro-thienyl moiety.

Conclusion

The structural elucidation of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently confirm the structure of this and other novel heterocyclic compounds. This foundational step is critical for the advancement of these molecules in the drug discovery and development pipeline.

References

-

Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.

- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

- Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. (n.d.).

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Screening of New[2][5][8]Oxadiazole,[5][8]Triazole, and[5][8]Triazolo[4,3-b][5][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

-

PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

Archives of Pharmacal Research. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Retrieved from [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (n.d.). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES | Semantic Scholar [semanticscholar.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | C11H5Cl2N3O2S2 | CID 2104549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. op.niscpr.res.in [op.niscpr.res.in]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Compounds

Introduction: The Privileged 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester functionalities have made it a focal point of extensive research in drug discovery.[4][5] This technical guide provides an in-depth exploration of the significant biological activities of 1,3,4-oxadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed for their evaluation. For researchers and drug development professionals, understanding the multifaceted potential of this scaffold is crucial for designing next-generation therapeutic agents.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The global crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[6][7] 1,3,4-Oxadiazole derivatives have demonstrated significant promise in this area, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[6][7][8]

Mechanism of Action

The antimicrobial efficacy of 1,3,4-oxadiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific substitutions on the oxadiazole ring, several key modes of action have been proposed. One prominent mechanism involves the inhibition of crucial enzymes necessary for microbial survival. For instance, some derivatives have been shown to target enzymes involved in cell wall biosynthesis, leading to compromised structural integrity and cell lysis. Another proposed mechanism is the disruption of microbial DNA synthesis and replication. The planar structure of the 1,3,4-oxadiazole ring allows for intercalation with DNA, thereby inhibiting processes like transcription and translation. Furthermore, some derivatives are believed to exert their effects by inhibiting lipoteichoic acid (LTA) biosynthesis, a critical component of the cell wall in Gram-positive bacteria.[9]

Notable Antimicrobial Derivatives

A number of 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent antimicrobial activity. For example, compounds incorporating a quinolone moiety have demonstrated stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[6] Similarly, derivatives containing a naphthofuran moiety have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[6] Certain derivatives have also shown promise in combating biofilm formation, a key virulence factor in many chronic infections.[10]

Experimental Protocol: In Vitro Antibacterial Screening

A fundamental step in evaluating the antimicrobial potential of novel 1,3,4-oxadiazole compounds is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The agar well diffusion method is a widely used and reliable technique for this initial screening.[11][12]

Objective: To determine the susceptibility of various bacterial strains to synthesized 1,3,4-oxadiazole derivatives.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Synthesized 1,3,4-oxadiazole compounds

-

Standard antibiotic discs (e.g., Ciprofloxacin)

-

Sterile cork borer

-

Incubator

Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Seeding the Plates: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Compound Application: Prepare solutions of the test compounds at known concentrations. Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. A well with the solvent alone serves as a negative control, and a standard antibiotic disc is used as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation: Antimicrobial Activity

| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| OZE-I | S. aureus | 4-16 | Not Reported | [10] |

| OZE-II | S. aureus | 4-16 | Not Reported | [10] |

| OZE-III | S. aureus | 8-32 | Not Reported | [10] |

| Derivative 14a | P. aeruginosa | 0.2 | Not Reported | [6] |

| Derivative 14b | B. subtilis | 0.2 | Not Reported | [6] |

Anticancer Activity: Targeting Malignant Proliferation

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[13][14][15] Their ability to interact with various targets involved in cancer progression makes them highly attractive candidates for the development of novel chemotherapeutics.[16]

Mechanism of Action

The anticancer effects of 1,3,4-oxadiazole derivatives are diverse and often multi-targeted.[13][16] Key mechanisms include:

-

Enzyme Inhibition: Many derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[14][16]

-

Growth Factor Receptor Inhibition: Some compounds have been shown to inhibit the activity of growth factor receptors like vascular endothelial growth factor receptor (VEGFR-2), which plays a key role in angiogenesis.[14]

-

Apoptosis Induction: A significant number of 1,3,4-oxadiazole derivatives induce apoptosis (programmed cell death) in cancer cells through various pathways, including mitochondrial membrane depolarization and caspase activation.[17][18]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing the uncontrolled division of cancer cells.[17][19]

Workflow for Anticancer Drug Discovery

The process of identifying and validating a potential anticancer agent involves a series of in vitro and in vivo evaluations.

Caption: Workflow for anticancer drug discovery and evaluation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a 1,3,4-oxadiazole derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Data Presentation: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4h | A549 | <0.14 | G0/G1 phase cell cycle arrest | [17] |

| 4i | A549 | 1.59-7.48 | Apoptosis induction | [17] |

| 7d | MCF-7 | 1.07 | Not specified | [20] |

| 7i | MCF-7 | 1.76 | Not specified | [20] |

| 37 | HepG2 | 0.7 | Not specified | [21] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade